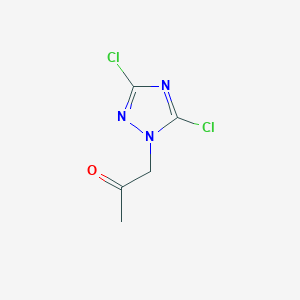

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

Description

Properties

IUPAC Name |

1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHPTRPUNZLOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402023 | |

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625401-77-6 | |

| Record name | 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone

Abstract: This technical guide provides an in-depth exploration of the synthesis pathway for 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, a valuable heterocyclic building block in medicinal chemistry and drug development. The document elucidates the core chemical principles, mechanistic intricacies, and a detailed, field-proven experimental protocol for its preparation. Key considerations regarding reagent selection, reaction optimization, and regioselectivity are discussed to ensure a robust and reproducible synthesis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this synthetic transformation.

Introduction: The Significance of the Triazole Scaffold

The 1,2,4-Triazole Core in Modern Chemistry

The 1,2,4-triazole ring is a privileged scaffold in heterocyclic chemistry, forming the core of numerous compounds with significant biological activities.[1] Its unique structural and electronic properties—including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity for diverse functionalization—make it a cornerstone in the design of therapeutic agents.[2] Molecules incorporating the 1,2,4-triazole moiety exhibit a wide pharmacological spectrum, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3]

Profile of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone

The target molecule, 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone (CAS No. 625401-77-6), is a functionalized triazole derivative.[4][5] Its structure combines the stable dichlorotriazole ring with a reactive acetonyl side chain. This arrangement makes it a highly versatile intermediate for further chemical modifications, enabling the synthesis of more complex molecules for screening in drug discovery programs. The dichloro-substituents on the triazole ring provide two potential sites for subsequent nucleophilic substitution reactions, while the ketone functionality of the acetone group allows for a host of classical carbonyl chemistries.

Retrosynthetic Analysis & Strategic Approach

The most logical and efficient approach to the synthesis of the target compound is through a direct N-alkylation of the 3,5-dichloro-1H-1,2,4-triazole ring. The retrosynthetic analysis reveals a clear disconnection at the nitrogen-carbon bond, breaking the molecule down into two readily available starting materials: 3,5-dichloro-1H-1,2,4-triazole and chloroacetone.

Figure 1: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Base-Mediated N-Alkylation

The synthesis proceeds via a classical nucleophilic substitution reaction. The nitrogen atom of the triazole ring acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group.

Key Reagents and Their Roles

-

Nucleophile (Triazole Core): 3,5-dichloro-1H-1,2,4-triazole serves as the nucleophilic component. The acidic proton on the ring nitrogen (pKa ≈ 9-10) must be removed to enhance its nucleophilicity.

-

Electrophile (Alkylating Agent): Chloroacetone (1-chloropropan-2-one) is the electrophile.[6] The carbon atom bonded to the chlorine is electron-deficient due to the inductive effect of the adjacent carbonyl group and the chlorine atom, making it susceptible to nucleophilic attack.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) is typically employed.[7] Its function is to deprotonate the 3,5-dichloro-1H-1,2,4-triazole, generating the more potent triazolate anion. This anion is a significantly stronger nucleophile than the neutral triazole.

-

Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic intermediates and reagents without participating in the reaction (i.e., they are non-protic). Acetone is often a convenient choice as it can serve as both the solvent and a source for washing.[7]

Mechanistic Pathway

The reaction mechanism involves two primary steps:

-

Deprotonation: The base abstracts the acidic proton from the N1 position of the triazole ring, forming the triazolate anion and the conjugate acid of the base (e.g., bicarbonate).

-

Nucleophilic Attack (Sₙ2): The negatively charged nitrogen of the triazolate anion performs a nucleophilic attack on the carbon atom bearing the chlorine in chloroacetone. This occurs in a concerted fashion, displacing the chloride ion and forming the new N-C bond to yield the final product.

Figure 3: Regioselectivity in the alkylation of the triazole ring.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous, well-established N-alkylation reactions of triazoles. [7] Materials & Equipment:

-

3,5-dichloro-1H-1,2,4-triazole

-

Chloroacetone (stabilized) [6]* Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Acetone, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Standard laboratory glassware for workup and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq).

-

Addition of Solvent and Base: Add anhydrous acetone (approx. 10 mL per gram of triazole) followed by anhydrous potassium carbonate (1.5 eq).

-

Initial Stirring: Stir the resulting suspension vigorously at room temperature for 15-20 minutes to ensure good mixing and initiate the deprotonation of the triazole.

-

Addition of Alkylating Agent: Add chloroacetone (1.1 eq) dropwise to the stirring suspension. Caution: Chloroacetone is a potent lachrymator and toxic; this step must be performed in a well-ventilated fume hood. 5. Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After cooling the reaction mixture to room temperature, filter the solid salts (K₂CO₃, KCl, and unreacted base) through a pad of celite. Wash the filter cake thoroughly with additional acetone to recover any trapped product.

-

Workup - Concentration: Combine the filtrate and the acetone washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone.

Process Optimization and Considerations

The efficiency of the synthesis can be fine-tuned by adjusting several parameters. The following table summarizes key variables and their expected impact on the reaction.

| Parameter | Variable Options | Rationale and Expected Impact | References |

| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | K₂CO₃: Mild, inexpensive, and effective. Cs₂CO₃: More soluble and basic, can accelerate the reaction. NaH: Very strong base, ensures complete deprotonation but requires anhydrous conditions and careful handling. DBU: Organic base, useful for achieving homogeneous reaction conditions. | [7][8][9] |

| Solvent | Acetone, Acetonitrile, DMF | Acetone: Good solvent for reagents, easy to remove. Acetonitrile: Higher boiling point allows for higher reaction temperatures. DMF: Excellent polar aprotic solvent, can significantly increase reaction rates but is harder to remove. | [7][10] |

| Temperature | Room Temp. to Reflux | Higher temperatures generally increase the reaction rate (Arrhenius equation). Refluxing is common to ensure the reaction goes to completion in a reasonable timeframe. | [7] |

| Stoichiometry | 1.0 - 1.5 eq. of Chloroacetone | A slight excess of the alkylating agent (chloroacetone) can help drive the reaction to completion. However, a large excess can lead to side reactions and complicates purification. | - |

Safety and Handling Precautions

-

Chloroacetone: This compound is highly toxic, corrosive, and a powerful lachrymator. It must be handled with extreme care in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Solvents: Acetone is highly flammable. Ensure all heating is done using spark-proof equipment (e.g., a heating mantle) and away from open flames.

-

Base: While potassium carbonate is relatively benign, stronger bases like sodium hydride (NaH) are water-reactive and flammable. They must be handled under an inert atmosphere.

Conclusion

The synthesis of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is reliably achieved through a base-mediated N-alkylation of 3,5-dichloro-1H-1,2,4-triazole with chloroacetone. This method is robust, scalable, and utilizes readily available starting materials. A thorough understanding of the reaction mechanism, particularly the factors influencing regioselectivity, and strict adherence to safety protocols are paramount for a successful and safe synthesis. The resulting compound serves as a valuable and versatile platform for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

- KR100196652B1 - Method for preparing triazole derivative - Google Patents. (n.d.).

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).

- The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and - Scirp.org. (2012).

- The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities - Scirp.org. (2012).

- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024).

- (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (n.d.).

- MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. (n.d.).

-

Chloroacetone - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)propan-2-one - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]

- One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - NIH. (n.d.).

-

An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). Retrieved January 17, 2026, from [Link]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole - ResearchGate. (2010). Retrieved January 17, 2026, from [Link]

-

Scheme of synthesis of 1,3-di(1H-1,2,3-triazol-1-yl)-2-(phenyl)... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022).

-

(PDF) Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. (n.d.). Retrieved January 17, 2026, from [Link]

-

Chloroacetone - Sciencemadness Wiki. (2020). Retrieved January 17, 2026, from [Link]

-

Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][11][12]riazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. (2024). Retrieved January 17, 2026, from [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (2022). Retrieved January 17, 2026, from [Link]

-

Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C - Rasayan Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. You are being redirected... [hit2lead.com]

- 6. Chloroacetone - Wikipedia [en.wikipedia.org]

- 7. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. KR100196652B1 - Method for preparing triazole derivative - Google Patents [patents.google.com]

- 12. scirp.org [scirp.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a predictive approach grounded in the fundamental principles of NMR spectroscopy and extensive data from analogous chemical structures. This document serves as a valuable resource for the identification, characterization, and quality control of this and related heterocyclic compounds in research and development settings.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, offering unparalleled insights into molecular structure. For researchers in drug discovery and development, NMR provides critical data for structural elucidation, conformational analysis, and the assessment of purity. The subject of this guide, 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, is a functionalized heterocyclic compound. The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active molecules, including antifungal and anticancer agents.[1] A thorough understanding of its NMR spectral characteristics is therefore of paramount importance for scientists working with this chemical scaffold.

This guide will first delve into the predicted ¹H and ¹³C NMR spectra of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, providing a rationale for the expected chemical shifts and multiplicities based on established principles and data from related compounds. Subsequently, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this type of molecule is presented.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is anticipated to exhibit two distinct signals corresponding to the two types of non-equivalent protons in the molecule.

Methylene Protons (-CH₂-)

The methylene protons, situated between the electron-withdrawing 3,5-dichloro-1,2,4-triazole ring and the carbonyl group of the acetone moiety, are expected to be significantly deshielded. The nitrogen atom of the triazole ring and the oxygen atom of the carbonyl group both exert a strong inductive effect, drawing electron density away from the methylene protons. This deshielding effect will cause their signal to appear at a relatively low field. Protons on a carbon adjacent to a carbonyl group typically resonate in the range of 2.0-2.5 ppm.[2][3] Furthermore, the attachment to a nitrogen atom of a heterocyclic ring further shifts the signal downfield. Therefore, the chemical shift for these methylene protons is predicted to be in the range of δ 5.0 - 5.5 ppm . As there are no adjacent protons, this signal is expected to appear as a singlet .

Methyl Protons (-CH₃)

The three equivalent protons of the methyl group are adjacent to the carbonyl group. This proximity to an electron-withdrawing group results in a downfield shift compared to a standard alkane. The typical chemical shift for methyl protons adjacent to a carbonyl group is approximately δ 2.1 ppm .[4] This signal will also appear as a singlet due to the absence of neighboring protons.

Summary of Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet | 2H |

| Methyl (-CH₃) | ~2.1 | Singlet | 3H |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Carbonyl Carbon (C=O)

The carbon atom of the carbonyl group is highly deshielded due to the strong electronegativity of the double-bonded oxygen atom. Carbonyl carbons in ketones typically resonate in the far downfield region of the spectrum, generally between δ 205 - 220 ppm .[5]

Triazole Ring Carbons (C3 & C5)

The two carbon atoms in the 3,5-dichloro-1,2,4-triazole ring are chemically equivalent due to the substitution pattern. These carbons are part of an aromatic heterocyclic system and are bonded to electronegative nitrogen and chlorine atoms, leading to a downfield chemical shift. The chemical shifts for carbons in similar 1,2,4-triazole systems suggest a resonance in the range of δ 145 - 155 ppm .

Methylene Carbon (-CH₂-)

The methylene carbon is bonded to a nitrogen atom of the triazole ring and the carbonyl carbon. Both of these adjacent groups are electron-withdrawing, resulting in a significant downfield shift for this sp³-hybridized carbon. Its chemical shift is predicted to be in the range of δ 50 - 60 ppm .

Methyl Carbon (-CH₃)

The methyl carbon, being adjacent to the carbonyl group, will be deshielded compared to a simple alkane methyl group. Its resonance is expected in the range of δ 25 - 35 ppm .[5]

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 205 - 220 |

| Triazole (C3 & C5) | 145 - 155 |

| Methylene (-CH₂-) | 50 - 60 |

| Methyl (-CH₃) | 25 - 35 |

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone with the predicted proton and carbon assignments.

Figure 1. Molecular structure of 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone with predicted NMR assignments.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used if solubility is an issue.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[6]

Spectrometer Setup and Data Acquisition

The following workflow outlines the steps for acquiring the NMR data.

Figure 2. Workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we have established a reliable set of expected chemical shifts and multiplicities. The detailed experimental protocol offers a robust methodology for obtaining high-quality spectra for this and related compounds. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development and heterocyclic chemistry, aiding in the structural characterization and quality assessment of novel chemical entities.

References

- Filo. (2025, November 14). Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following...

- The Royal Society of Chemistry.

- ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. | Download Table.

- ESA-IPB.

- The values for proton and C-13 chemical shifts given below are typical approxim

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemical shifts.

- Chemistry LibreTexts. (2021, December 15). 6.

- Short Summary of 1H-NMR Interpret

- ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram.

- International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article.

- NIH. (2022, February 2).

- The Royal Society of Chemistry. Electronic Supporting Information A greener approach towards the synthesis of N-heterocyclic thiones and selones using mechanoch.

- The Royal Society of Chemistry.

- Sci-Hub. 1 H and 13 C NMR study of novel fused 1,2,4‐triazole heterocycles.

-

NIH. (2021, January 7). Synthesis and Screening of New[4][7][8]Oxadiazole,[4][6][8]Triazole, and[4][6][8]Triazolo[4,3-b][4][6][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).

- National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- ResearchGate. The NMR interpretations of some heterocyclic compounds which are...

- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole deriv

- Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J.

- NIH. (2023, July 6). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies.

- ChemicalBook. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum.

- Hit2Lead. BB-6661142.

- MDPI. (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine.

Sources

- 1. ijsr.net [ijsr.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following .. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

Introduction: Unveiling a Novel Triazole Derivative

In the landscape of pharmaceutical research and development, the structural elucidation of novel small molecules is a cornerstone of progress. The compound 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone represents a unique molecular architecture, combining a dichlorinated triazole core with an acetonyl functional group. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities. The addition of chlorine atoms and an acetonyl side chain is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of significant interest for drug discovery programs.

This guide provides a comprehensive, in-depth technical framework for the mass spectrometry analysis of this novel compound. As experimental data for this specific molecule is not yet publicly available, this document will serve as a predictive guide, leveraging established principles of mass spectrometry, known fragmentation patterns of analogous structures, and the utility of in silico fragmentation tools.[1][2] This approach is designed to equip researchers, scientists, and drug development professionals with a robust methodology for the characterization of this and similar novel chemical entities.

The core philosophy of this guide is rooted in the principle of self-validating systems. Each proposed step, from sample preparation to data interpretation, is explained with a clear rationale, ensuring scientific integrity and fostering a deeper understanding of the analytical process.

Predicted Physicochemical Properties

A thorough understanding of the analyte's properties is paramount for developing a successful analytical method. The predicted properties of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone are derived from its constituent moieties: 3,5-dichloro-1H-1,2,4-triazole and the N-acetonyl group.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅H₅Cl₂N₃O | Derived from the combination of 3,5-dichloro-1H-1,2,4-triazole (C₂HCl₂N₃) and an acetonyl group (C₃H₅O) with the loss of one hydrogen from the triazole nitrogen. |

| Molecular Weight | 208.02 g/mol | Calculated based on the molecular formula. |

| Exact Mass | 207.98369 u | Calculated for high-resolution mass spectrometry, crucial for accurate mass measurements and formula determination. |

| Polarity | Moderately Polar | The presence of the triazole ring and the ketone functionality suggests solubility in a range of organic solvents and potential for analysis by electrospray ionization. |

| Isotopic Pattern | Characteristic chlorine isotope pattern | The two chlorine atoms will produce a distinctive M, M+2, and M+4 isotopic pattern with an approximate ratio of 9:6:1, a key signature for identification. |

A Roadmap for Analysis: Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive mass spectrometric analysis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. This workflow is designed to be a self-validating system, where each stage provides crucial information that informs the subsequent steps.

Caption: A four-phase workflow for the mass spectrometric analysis of a novel compound.

Detailed Experimental Protocols

Part 1: Sample Preparation (Hypothetical Synthesis)

For the purpose of this guide, we will consider a plausible synthetic route to obtain 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, which is crucial for understanding potential impurities and for preparing an analytical standard. A common method for N-alkylation of triazoles involves the reaction of the triazole with an appropriate alkyl halide in the presence of a base.[3]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-1H-1,2,4-triazole (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution to deprotonate the triazole ring.

-

Alkylation: To the stirred suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.

Part 2: Mass Spectrometry Analysis

The choice of ionization technique is critical for the successful analysis of novel compounds. Given the predicted moderate polarity of the target molecule, Electrospray Ionization (ESI) is the recommended method.[4]

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (ToF) or Orbitrap) coupled with a liquid chromatography system.

Liquid Chromatography Method:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical starting gradient would be 5-95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (Positive Ion Mode ESI):

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The triazole nitrogens are expected to be readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimal for generating a stable electrospray. |

| Nebulizer Gas (N₂) Pressure | 30 - 40 psi | Aids in the formation of fine droplets. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation. |

| Drying Gas Temperature | 300 - 350 °C | Ensures efficient desolvation without thermal degradation. |

| Full Scan Mass Range | m/z 50 - 500 | To encompass the expected molecular ion and potential fragments. |

| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | To generate a range of fragments for detailed structural elucidation. |

Predictive Fragmentation Pathway

In the absence of an experimental spectrum, a predictive fragmentation pathway can be constructed based on established fragmentation rules for similar chemical classes.[5][6] This is a powerful approach in modern analytical chemistry, supported by various in silico fragmentation software.[7][8]

The fragmentation of the protonated molecule [M+H]⁺ of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is expected to proceed through several key pathways:

-

Cleavage of the Acetonyl Side Chain: This is often a primary fragmentation route for N-substituted heterocycles.

-

Ring Cleavage of the Triazole Core: The triazole ring itself can undergo fragmentation, typically involving the loss of neutral molecules like N₂ or HCN.[6]

-

Loss of Chlorine: While less common as an initial step, the loss of a chlorine radical or HCl is possible, especially at higher collision energies.

The following diagram illustrates the predicted major fragmentation pathways.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 3. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. MetFrag - In silico fragmentation for computer assisted identification of metabolite mass spectra [denbi.de]

Physical and chemical properties of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Pharmacophore

Molecular Identity and Structural Elucidation

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with two chlorine atoms at the 3 and 5 positions and an acetone group attached to the nitrogen at the 1-position.

Molecular Structure:

Chemical Structure of the Topic Compound.

Table 1: Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone | N/A |

| CAS Number | 625401-77-6 | [4] |

| Molecular Formula | C₅H₅Cl₂N₃O | [6] |

| Molecular Weight | 194.02 g/mol | [6] |

| Canonical SMILES | CC(=O)CN1C(=NC(=N1)Cl)Cl | N/A |

| InChI Key | N/A | N/A |

Synthesis Pathway: A Proposed Protocol

While a specific, peer-reviewed synthesis protocol for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is not documented in readily accessible literature, a plausible and efficient synthetic route can be inferred from established methods for the N-alkylation of triazoles.[6][7][8] The proposed synthesis involves the nucleophilic substitution reaction between 3,5-dichloro-1H-1,2,4-triazole and a suitable chloroacetone, likely 1-chloroacetone, in the presence of a base.

Proposed Reaction Scheme:

Proposed synthesis of the topic compound.

Detailed Experimental Protocol (Proposed)

This protocol is a guideline based on analogous reactions and requires optimization for yield and purity.

Materials:

-

3,5-dichloro-1H-1,2,4-triazole

-

1-chloroacetone

-

Anhydrous potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

-

Anhydrous acetone or acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (eluent system)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-1H-1,2,4-triazole (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetone or acetonitrile to the flask to dissolve the starting materials.

-

Addition of Alkylating Agent: Slowly add 1-chloroacetone (1.1 equivalents) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild, non-nucleophilic base suitable for deprotonating the triazole ring, facilitating the subsequent alkylation. Its insolubility in many organic solvents simplifies its removal by filtration.

-

Choice of Solvent: Acetone and acetonitrile are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. Their relatively low boiling points allow for easy removal after the reaction.

-

Stoichiometry: A slight excess of the alkylating agent (1-chloroacetone) is used to ensure complete consumption of the starting triazole. A larger excess of the base is used to drive the deprotonation equilibrium.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Physicochemical Properties: A Predictive Analysis

In the absence of experimentally determined data, we present predicted physicochemical properties for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone using established computational models. These predictions provide valuable insights for experimental design and handling.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 70-90 °C | Estimation based on related structures |

| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimation based on related structures |

| LogP | 0.90 | [6] |

| Water Solubility | Low to moderate | Inferred from LogP and structure |

| Appearance | White to off-white solid | [6] |

Solubility Profile:

Based on its predicted LogP value and the presence of both polar (triazole ring, carbonyl group) and non-polar (dichloro-substituents) moieties, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is expected to be sparingly soluble in water but should exhibit good solubility in a range of organic solvents.

Table 3: Predicted Solubility in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | Polar nature but offset by chloro groups |

| Methanol, Ethanol | Soluble | Polarity and potential for hydrogen bonding |

| Acetone, Acetonitrile | Soluble | "Like dissolves like" principle |

| Dichloromethane, Chloroform | Soluble | Good for non-polar to moderately polar compounds |

| Ethyl Acetate | Soluble | Moderately polar solvent |

| Hexane, Toluene | Slightly soluble to insoluble | Predominantly non-polar solvents |

Chemical Properties and Reactivity

The chemical reactivity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is dictated by its key functional groups: the dichlorotriazole ring and the ketone moiety.

-

Triazole Ring: The dichlorinated triazole ring is expected to be relatively stable due to its aromatic character. The electron-withdrawing nature of the chlorine atoms and the triazole ring itself will influence the reactivity of the adjacent methylene group.

-

Ketone Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of classical ketone reactions such as reduction to an alcohol, reductive amination, and condensation reactions. The alpha-protons on the methyl and methylene groups are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type reactions.

-

Methylene Bridge: The methylene group between the triazole ring and the carbonyl group is activated by both electron-withdrawing groups, making the protons on this carbon particularly acidic. This site is a potential handle for further functionalization.

Stability:

The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition.

Analytical Characterization: Expected Spectral Data

The following are predicted spectral data based on the structure of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. These predictions can guide the characterization of the synthesized compound.

1H NMR (Proton Nuclear Magnetic Resonance):

-

Singlet (~5.0-5.5 ppm): This signal would correspond to the two protons of the methylene group (-CH₂-) situated between the triazole ring and the carbonyl group. The significant downfield shift is due to the deshielding effect of the adjacent electron-withdrawing triazole ring and carbonyl group.

-

Singlet (~2.3-2.5 ppm): This signal would correspond to the three protons of the methyl group (-CH₃) of the acetone moiety.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (~200-205 ppm): The ketone carbonyl carbon.

-

Triazole Carbons (~145-155 ppm): Two signals for the two carbon atoms in the dichlorotriazole ring.

-

Methylene Carbon (~55-60 ppm): The carbon of the -CH₂- group.

-

Methyl Carbon (~25-30 ppm): The carbon of the -CH₃ group.

IR (Infrared) Spectroscopy:

-

~1720-1740 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the ketone.

-

~1500-1600 cm⁻¹: C=N stretching vibrations within the triazole ring.

-

~1000-1200 cm⁻¹: C-N stretching vibrations.

-

~700-800 cm⁻¹: C-Cl stretching vibrations.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z = 193, 195, and 197, corresponding to the isotopic distribution of the two chlorine atoms. The most abundant peak would likely be at m/z = 193.

-

Major Fragmentation Peaks: Fragmentation would likely involve the loss of the acetyl group (-COCH₃) or cleavage of the methylene-triazole bond.

Potential Applications in Drug Development and Research

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] The presence of the dichloro substitution on the triazole ring and the reactive ketone functionality in 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone make it an attractive building block for the synthesis of novel bioactive molecules.

Potential Research Directions:

-

Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, are triazole derivatives. The title compound could serve as a precursor for new antifungal candidates.

-

Anticancer Agents: The triazole nucleus is present in several anticancer drugs. The reactivity of the ketone group allows for the introduction of various pharmacophores to explore potential anticancer activity.

-

Enzyme Inhibitors: The electron-deficient nature of the triazole ring and the potential for the ketone to interact with active site residues make this compound a candidate for screening against various enzymes.

-

Chemical Probe Development: The reactive ketone handle can be used to attach fluorescent tags or biotin, enabling the development of chemical probes to study biological pathways.

Potential applications of the topic compound.

Safety and Handling

Specific safety data for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is not available. However, based on the reactivity of its precursors, such as 1,3-dichloroacetone, and general principles of handling halogenated and nitrogen-containing heterocyclic compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone represents a molecule of significant interest for chemical and pharmaceutical research. While experimental data remains scarce, this in-depth guide provides a solid foundation based on inferred knowledge and predictive science. The proposed synthetic route is straightforward and utilizes readily available starting materials. The predicted physicochemical and spectral data offer a valuable starting point for its synthesis and characterization. The true potential of this compound lies in its utility as a versatile building block for the creation of novel molecules with a wide range of potential biological activities. It is our hope that this guide will stimulate further research into this promising, yet unexplored, chemical entity.

References

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 18, 2026, from [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved January 18, 2026, from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved January 18, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 18, 2026, from [Link]

-

MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved January 18, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved January 18, 2026, from [Link]

-

NMRium. (n.d.). Predict. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved January 18, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 18, 2026, from [Link]

-

Frontiers. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved January 18, 2026, from [Link]

-

Riddhi Pharma. (n.d.). 1,3 Di-chloro Acetone at Best Price in Ankleshwar. Retrieved January 18, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved January 18, 2026, from [Link]

- ChemBridge. (n.d.). 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.

-

Barcelona Fine Chemicals. (n.d.). 1-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetone. Retrieved January 18, 2026, from [Link]

-

ChemSynthesis. (n.d.). 1-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)acetone. Retrieved January 18, 2026, from [Link]

-

PubMed Central (PMC). (2023, April 29). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved January 18, 2026, from [Link]

-

Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Triazole Derivatives and Their Biological Activity - A Review. Retrieved January 18, 2026, from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. You are being redirected... [hit2lead.com]

- 5. 1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetone | CymitQuimica [cymitquimica.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

A Technical Guide to the Preliminary Biological Screening of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

This guide provides a comprehensive framework for the initial biological evaluation of the novel chemical entity, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. As drug discovery pipelines require rigorous early-stage assessment, this document outlines a strategic, multi-tiered approach, beginning with computational analysis and progressing through essential in vitro assays. The methodologies detailed herein are designed to efficiently characterize the compound's cytotoxic profile, antimicrobial potential, and likely mechanisms of action, thereby providing a solid foundation for further development.

Introduction: The Rationale for Screening a Dichloro-Substituted Triazole Acetone Derivative

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically significant therapeutic agents.[1] Triazole derivatives are particularly renowned for their antifungal properties, which they exert through the inhibition of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungal cell membranes.[2][3][4] The disruption of this pathway leads to a compromised cell membrane and ultimately, fungal cell death.[2][5] The presence of halogen substituents, such as chlorine, on the triazole ring can significantly influence the compound's biological activity, often enhancing its efficacy. Therefore, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone represents a promising candidate for investigation as a potential antimicrobial agent.

This guide will delineate a logical and efficient workflow for the preliminary biological screening of this compound, commencing with in silico predictions to assess its drug-like properties, followed by foundational in vitro assays to determine its cytotoxicity and antimicrobial spectrum.

Tier 1: In Silico Profiling - Predicting "Drug-Likeness"

Before embarking on resource-intensive in vitro studies, a computational assessment of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is an indispensable first step.[6][7] This initial screen helps to predict the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and its adherence to established principles of "drug-likeness," such as Lipinski's Rule of Five.[8][9]

Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.[10][11] The rule states that, in general, an orally active drug has no more than one violation of the following criteria:

-

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[11]

-

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[11]

-

A molecular mass of less than 500 daltons.[11]

-

An octanol-water partition coefficient (log P) that does not exceed 5.[11]

A variety of computational tools and software can be used to calculate these parameters for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.

ADMET Prediction

In silico ADMET prediction models use computational algorithms to forecast a compound's behavior within a biological system.[6][12] These predictions can provide early warnings of potential liabilities, such as poor absorption, rapid metabolism, or toxicity, which can guide further experimental design.[13]

Table 1: Predicted Physicochemical and ADMET Properties of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | Calculated Value | Yes/No |

| Hydrogen Bond Donors | Calculated Value | Yes/No |

| Hydrogen Bond Acceptors | Calculated Value | Yes/No |

| LogP | Calculated Value | Yes/No |

| Predicted ADMET Property | Prediction | Interpretation |

| Aqueous Solubility | Low/Moderate/High | Influences bioavailability. |

| Blood-Brain Barrier Permeability | Yes/No | Important for CNS-acting drugs. |

| Cytochrome P450 Inhibition | Yes/No | Potential for drug-drug interactions. |

| hERG Inhibition | Yes/No | Indicator of potential cardiotoxicity. |

| Ames Mutagenicity | Yes/No | Predicts potential for carcinogenicity. |

Note: The values in this table are placeholders and would be populated using appropriate in silico prediction software.

Tier 2: In Vitro Cytotoxicity Assessment

A fundamental step in the preliminary screening of any potential therapeutic agent is to determine its toxicity towards mammalian cells.[14][15] This provides an initial therapeutic window and helps to identify concentrations that are suitable for subsequent antimicrobial assays.

Experimental Workflow: Cytotoxicity Screening

The following workflow outlines a standard approach for assessing the cytotoxicity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone using two common and complementary assays: the MTT assay for cell viability and the LDH assay for membrane integrity.[14]

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]

-

Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Detailed Protocol: LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, indicating cytotoxicity.[14][16]

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period.

-

Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[14]

-

LDH Reaction: Add the LDH reaction mixture (commercially available kits) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit instructions.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value.

Tier 3: Antimicrobial Screening

Based on the established biological activities of triazole compounds, a primary focus of the screening process should be to evaluate the antimicrobial properties of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.[17][18]

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard approach for determining the antimicrobial activity of a novel compound is through broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]

- 9. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological activities of novel triazole compounds containing 1,3-dioxolane rings - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro antifungal activity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

An In-Depth Technical Guide to the In-Vitro Antifungal Activity of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

Abstract

The persistent rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent discovery and development of novel antifungal agents.[1][2] The 1,2,4-triazole scaffold is a cornerstone in antifungal therapy, forming the core structure of highly successful drugs like fluconazole and itraconazole.[3][4] These agents typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] This guide presents a comprehensive framework for the synthesis and in-vitro evaluation of a novel candidate compound, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. We provide detailed, validated protocols for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against a panel of clinically relevant fungal pathogens. Furthermore, we outline the putative mechanism of action based on its structural class and propose a logical workflow for its initial characterization as a potential antifungal lead compound.

Introduction: The Rationale for Novel Triazole Antifungals

Invasive fungal infections represent a significant and growing threat to global health, particularly affecting immunocompromised patient populations.[2] The limited arsenal of antifungal drugs and the increasing prevalence of resistance to existing therapies, including first-line azoles, create a critical need for new therapeutic options.[1][2] The 1,2,4-triazole class of compounds has proven to be a pharmacologically significant and highly fruitful area for antifungal drug development.[1][4] Their targeted mechanism, inhibiting the biosynthesis of ergosterol, provides a degree of selective toxicity against fungal cells.[6]

The subject of this guide, 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone (CAS 625401-77-6), is a novel, under-investigated molecule containing the characteristic triazole ring linked to a dichlorinated aromatic system. The presence of dichloro-phenyl moieties is a common feature in potent antifungal triazoles, suggesting this compound warrants a thorough investigation of its antifungal potential. This document serves as a technical whitepaper for researchers, providing the necessary experimental framework to conduct a rigorous in-vitro evaluation.

Synthesis and Characterization of the Target Compound

A robust and reproducible synthesis is the foundational step for any new chemical entity evaluation. Based on established methods for N-alkylation of triazole heterocycles, a plausible and efficient synthesis route for 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is proposed.[7]

Proposed Synthesis Pathway

The synthesis involves the nucleophilic substitution reaction between 3,5-dichloro-1H-1,2,4-triazole and chloroacetone. The triazole nitrogen acts as the nucleophile, displacing the chlorine atom on the acetone backbone. The reaction is typically performed in a polar aprotic solvent with a mild base to deprotonate the triazole, enhancing its nucleophilicity.

-

Reactants: 3,5-dichloro-1H-1,2,4-triazole, Chloroacetone

-

Solvent: Acetone

-

Base: Anhydrous Potassium Carbonate (K₂CO₃)

-

Reaction: Nucleophilic substitution

Step-by-Step Synthesis Protocol

-

To a solution of 3,5-dichloro-1H-1,2,4-triazole (1.0 molar equivalent) in 50 mL of anhydrous acetone, add anhydrous potassium carbonate (1.1 molar equivalents).

-

Heat the mixture to reflux for 15 minutes to ensure deprotonation of the triazole.

-

Add a solution of chloroacetone (1.0 molar equivalent) in 20 mL of anhydrous acetone dropwise to the refluxing mixture.

-

Maintain the reaction at reflux for 6-8 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (KCl and excess K₂CO₃).

-

Wash the filter cake with fresh acetone to recover any residual product.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to obtain pure 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone.

-

Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In-Vitro Antifungal Susceptibility Testing

The core of the evaluation lies in determining the compound's ability to inhibit or kill fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that ensure reproducibility and comparability of data.[8][9]

Materials and Reagents

-

Fungal Strains: A panel of clinically relevant fungi should be used.[2][3]

-

Candida albicans (e.g., ATCC 90028)

-

Cryptococcus neoformans (e.g., ATCC 208821)

-

Aspergillus fumigatus (e.g., ATCC 204305)

-

Fluconazole-resistant Candida strain (for comparative analysis)[10]

-

-

Culture Media:

-

Test Compound: 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone, dissolved in Dimethyl Sulfoxide (DMSO).

-

Control Antifungals: Fluconazole and/or Itraconazole.

-

Equipment: 96-well microtiter plates, multichannel pipettors, incubator, spectrophotometer (plate reader).

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Caption: Workflow for MIC Determination.

Step-by-Step Protocol for MIC Determination

-

Inoculum Preparation: Culture the fungal strains on SDA plates. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration.[10]

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in RPMI 1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Prepare control drugs (Fluconazole, Itraconazole) in the same manner.

-

Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the test plate.

-

Compound Addition: Transfer 100 µL from the compound dilution plate to the corresponding wells of the inoculated test plate. The final volume in each well will be 200 µL.

-

Controls: Include a growth control well (100 µL inoculum + 100 µL drug-free medium) and a sterility control well (200 µL of medium only) on each plate.

-

Incubation: Incubate the plates at 35°C for 24 hours for Candida and Cryptococcus, and up to 48 hours for Aspergillus.[11]

-

Reading the MIC: The MIC endpoint is determined as the lowest concentration of the compound that causes a significant reduction in growth (e.g., 50% for azoles against yeasts) compared to the growth control. This can be assessed visually or by reading the optical density.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum. It is a crucial parameter for distinguishing fungistatic (growth-inhibiting) from fungicidal (killing) activity.

-

Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

-

Plating: Spot the aliquot onto a fresh SDA plate.

-

Incubation: Incubate the SDA plate at 35°C for 24-48 hours.

-

Reading the MFC: The MFC is the lowest compound concentration from which no colonies grow on the subculture plate.

Data Presentation and Interpretation

Quantitative data from susceptibility testing should be summarized in a clear, tabular format for easy comparison across different fungal species and against standard control drugs.

Table 1: Hypothetical In-Vitro Antifungal Activity Data (MIC in µg/mL)

| Fungal Strain | 1-(3,5-Dichloro-1H...)-acetone | Fluconazole | Itraconazole |

| C. albicans ATCC 90028 | 2 | 1 | 0.25 |

| C. neoformans ATCC 208821 | 4 | 8 | 0.5 |

| A. fumigatus ATCC 204305 | 16 | >64 | 1 |

| C. albicans (Flu-Resistant) | 4 | 128 | 0.5 |

Table 2: Hypothetical Fungistatic vs. Fungicidal Activity (MFC in µg/mL)

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| C. albicans ATCC 90028 | 2 | 8 | 4 | Fungistatic |

| C. neoformans ATCC 208821 | 4 | >128 | >32 | Fungistatic |

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

Putative Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The 1,2,4-triazole core is a well-established pharmacophore that targets lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3][5] The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, competitively inhibiting the enzyme. This blockade leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane.[3]

Caption: Inhibition of Fungal Ergosterol Biosynthesis.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded methodology for the initial in-vitro antifungal evaluation of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone. The described protocols for synthesis, MIC, and MFC determination are based on internationally recognized standards, ensuring the generation of reliable and comparable data. The structural features of the compound strongly suggest a mechanism of action consistent with other triazole antifungals via the inhibition of CYP51.

Should initial screening reveal promising activity (i.e., low MIC values against a broad spectrum of fungi), subsequent studies are warranted. These include:

-

Screening against a wider panel of clinical isolates, including those with known resistance profiles.

-

In-vitro cytotoxicity assays using mammalian cell lines to determine a preliminary therapeutic index.

-

Time-kill curve studies to further characterize fungistatic versus fungicidal dynamics.

-

In-vivo efficacy studies in an appropriate animal model of fungal infection.[10]

By following this structured approach, researchers can effectively characterize the antifungal potential of this novel compound and determine its viability for further development in the fight against invasive fungal diseases.

References

- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). National Institutes of Health (NIH).

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central.

- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023, August 8). Taylor & Francis Online.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PubMed Central.

- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. (n.d.). National Institutes of Health (NIH).

- Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. (n.d.). PubMed.

- Antifungal Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing.

- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (2023, August 8). Taylor & Francis Online.

- Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. (2012, May 1). Bentham Science.

- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022, May 24). MDPI.

- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025, April 1). American Society for Microbiology.

- Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central.

- Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). PubMed Central.

- Current status of antifungal susceptibility testing methods. (n.d.). Medical Mycology.

- A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Institutes of Health (NIH).

- Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. (n.d.). Google Patents.

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isres.org [isres.org]

- 7. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for the Recrystallization of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

Abstract

This document provides a comprehensive technical guide for the purification of 1-(3,5-dichloro-1H-1,2,4-triazol-1-YL)acetone via recrystallization. Recognizing the limited direct literature on this specific molecule, this guide synthesizes foundational chemical principles with established methodologies for analogous triazole and ketone-containing compounds. We present systematic protocols for solvent selection and two primary recrystallization techniques: single-solvent and mixed-solvent (antisolvent) methods. The underlying rationale for each procedural step is detailed to empower researchers in drug discovery and chemical synthesis to optimize purification, enhance yield, and ensure the high crystalline purity required for downstream applications.

Introduction and Scientific Principles

1-(3,5-dichloro-1H-1,2,4-triazol-1-YL)acetone is a polyfunctional heterocyclic compound. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal and anticancer agents.[1][2] The purity of such active pharmaceutical ingredient (API) precursors is paramount, as impurities can affect biological activity, toxicity, and final product stability.

Recrystallization is a cornerstone purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system.[3] The fundamental principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The ordered nature of the crystal lattice preferentially incorporates molecules of the target compound, excluding impurity molecules, which remain in the cooled solution (the mother liquor).[3][4] The success of this technique is critically dependent on the judicious selection of the recrystallization solvent.

Compound-Specific Considerations and Solvent Selection Strategy

The molecular structure of 1-(3,5-dichloro-1H-1,2,4-triazol-1-YL)acetone—featuring a polar triazole ring, a polar ketone group, and a less polar dichloro-substituted moiety—suggests a compound of intermediate polarity. This structural duality is key to formulating a solvent selection strategy. The principle of "like dissolves like" provides a starting point; solvents with similar polarity to the solute are likely to be effective.[5]

A systematic screening of solvents across a polarity spectrum is the most effective approach. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at or below room temperature to ensure high recovery.[5]

Workflow for Solvent System Selection

Caption: Solvent screening workflow for recrystallization.

Recommended Solvents for Screening

The following table summarizes properties of solvents recommended for screening. The selection covers a range of polarities and functional groups relevant to the target molecule.

| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Rationale & Potential Use |

| Heptane / Hexane | 98 / 69 | 1.9 / 1.9 | Non-polar. Unlikely to be a primary solvent but excellent potential as an antisolvent. A similar triazolyl-ketone was purified from hexane.[6] |

| Toluene | 111 | 2.4 | Non-polar aromatic. May dissolve the dichloro-substituted portion of the molecule. |

| Ethyl Acetate | 77 | 6.0 | Medium polarity. A versatile and common recrystallization solvent.[7] |

| Acetone | 56 | 21.0 | Polar aprotic. Often a good solvent for ketones.[8] May exhibit high solubility, potentially requiring an antisolvent. |

| Isopropanol (IPA) | 82 | 19.9 | Polar protic. Commonly used for purifying nitrogen-containing heterocycles.[9] |

| Ethanol | 78 | 24.6 | Polar protic. Similar to IPA, good general-purpose solvent. |

| Methanol | 65 | 32.7 | High polarity protic. May be too polar, but worth screening.[9] |

| Water | 100 | 80.1 | High polarity protic. Compound is expected to be insoluble; a prime candidate for an antisolvent.[10] |

| Data sourced from Sigma-Aldrich and other chemical suppliers.[7] |

Experimental Protocols